molecular formula C14H17N5O2 B2509992 N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide CAS No. 2034570-81-3

N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2509992
CAS No.: 2034570-81-3
M. Wt: 287.323
InChI Key: DDLQQTOGWGRLJM-UHFFFAOYSA-N
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Description

N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide is a complex organic compound that features a pyrazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole and pyrazine rings followed by their coupling with an oxolane-3-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving pyrazole and pyrazine derivatives.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring system and may have similar biological activities.

    Pyrazin-2-yl derivatives: These compounds share the pyrazine ring system and may have similar chemical reactivity.

    Oxolane-3-carboxamide derivatives: These compounds share the oxolane-3-carboxamide moiety and may have similar physical properties.

Uniqueness

N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide is unique due to its combination of pyrazole, pyrazine, and oxolane-3-carboxamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLQQTOGWGRLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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